molecular formula C11H14F3NO3 B5300447 4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid

4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid

Número de catálogo B5300447
Peso molecular: 265.23 g/mol
Clave InChI: GKEVMNYXOTYLMG-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid, commonly known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an essential neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

TFB-TBOA inhibits the activity of glutamate transporters, which leads to an increase in the concentration of extracellular glutamate. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal cell death. However, TFB-TBOA has been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to excitotoxicity. However, TFB-TBOA has also been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters. TFB-TBOA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TFB-TBOA has several advantages and limitations for lab experiments. Its potent inhibitory activity makes it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, its complex synthesis process and high cost can limit its use in some labs. Additionally, TFB-TBOA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.

Direcciones Futuras

TFB-TBOA has several potential future directions for research. One area of research is to develop more potent and selective inhibitors of glutamate transporters. Additionally, TFB-TBOA can be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA can also be used to study the potential therapeutic applications of targeting glutamate transporters in these disorders. Finally, TFB-TBOA can be used to study the potential side effects of inhibiting glutamate transporters, such as the risk of excitotoxicity.

Métodos De Síntesis

TFB-TBOA is a complex molecule that requires a multi-step synthesis process. The synthesis starts with the preparation of cyclohexylamine, which is then reacted with 3-(trifluoromethyl)cyclohexanone to obtain the intermediate product. The intermediate is then subjected to several reactions to obtain the final product, TFB-TBOA. The synthesis process is challenging and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. TFB-TBOA has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

IUPAC Name

(E)-4-oxo-4-[[3-(trifluoromethyl)cyclohexyl]amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h4-5,7-8H,1-3,6H2,(H,15,16)(H,17,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEVMNYXOTYLMG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)NC(=O)/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-oxo-4-((3-(trifluoromethyl)cyclohexyl)amino)but-2-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.